N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Description
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is a complex organic compound with the molecular formula C19H16N2O This compound is characterized by the presence of a naphthalene ring, a pyrrolidine ring, and an acetamide group
Properties
IUPAC Name |
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15(27)25-18-9-11-19(12-10-18)26-22(28)13-21(23(26)29)24-14-17-7-4-6-16-5-2-3-8-20(16)17/h2-12,21,24H,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXWEVYGIFSADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a functional group.
Amidation Reaction: The naphthalene derivative is then reacted with an amine to form the naphthalen-1-ylmethylamino group.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.
Acetylation: Finally, the compound is acetylated to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The naphthalene ring may intercalate with DNA, while the amine and acetamide groups can form hydrogen bonds with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxamide.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide.
Uniqueness
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and an acetamide group. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
